

4-Methylbenzoxazole: A Technical Guide for Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 1984-59-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, and applications of **4-Methylbenzoxazole**. This document provides detailed experimental protocols and visual diagrams to facilitate a deeper understanding of its utility in medicinal chemistry.

Chemical and Physical Properties

4-Methylbenzoxazole is a heterocyclic aromatic organic compound. The following table summarizes its key physicochemical properties.



Property	Value	Source
CAS Number	1984-59-4	
Molecular Formula	C ₈ H ₇ NO	[1]
Molecular Weight	133.15 g/mol	[1]
IUPAC Name	4-methyl-1,3-benzoxazole	[1]
Boiling Point	178 °C (for 2- Methylbenzoxazole)	
Melting Point	5-10 °C (for 2- Methylbenzoxazole)	
Density	1.121 g/mL at 25 °C (for 2- Methylbenzoxazole)	
XLogP3	2.1	[1]

Synthesis of 4-Methylbenzoxazole

A general and effective method for the synthesis of benzoxazole derivatives involves the condensation and cyclization of o-aminophenols with carbonyl compounds. For the synthesis of **4-Methylbenzoxazole**, 2-amino-3-methylphenol is a key starting material.

Experimental Protocol: Synthesis of 4-Methylbenzoxazole

This protocol is based on general methods for benzoxazole synthesis.

Materials:

- 2-amino-3-methylphenol
- A suitable 1,3-dicarbonyl compound (e.g., acetylacetone as a proxy for cyclization)
- Protonic acid catalyst (e.g., p-toluenesulfonic acid)
- Copper salt catalyst (e.g., Cu(OAc)₂)



- Organic solvent (e.g., Toluene)
- Petroleum ether
- Ethyl acetate
- Silica gel for column chromatography
- Nitrogen gas supply
- Reaction flask (e.g., Schlenk flask)
- Oil bath
- Standard laboratory glassware

Procedure:

- To a Schlenk flask, add 2-amino-3-methylphenol (1 molar equivalent), the 1,3-dicarbonyl compound (1-3 molar equivalents), the protonic acid catalyst (0.01-0.2 molar equivalents), and the copper salt catalyst (0.01-0.2 molar equivalents).
- Under a nitrogen atmosphere, add the organic solvent (e.g., toluene) to the flask. The amount of solvent should be 10-100 times the weight of the o-aminophenol.
- Place the reaction mixture in a preheated oil bath and stir. The reaction temperature should be maintained between 50-120 °C.
- Allow the reaction to proceed for 12-36 hours, monitoring the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product is then purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield the pure 4-Methylbenzoxazole.



Applications in Drug Discovery and Medicinal Chemistry

Benzoxazole and its derivatives are recognized as important pharmacophores in medicinal chemistry due to their wide range of biological activities.[2][3] These compounds have shown potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents.[2] **4-Methylbenzoxazole** often serves as a key building block in the synthesis of more complex molecules with therapeutic potential.

A common strategy in medicinal chemistry is the functionalization of the benzoxazole core to explore structure-activity relationships. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, allowing for the attachment of various aryl and heteroaryl groups to the benzoxazole scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Halogenated Benzoxazole Derivative

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a halogenated benzoxazole with a boronic acid, a common subsequent step after the synthesis of the core structure in a drug discovery program.

Materials:

- Halogenated 4-Methylbenzoxazole (e.g., 6-bromo-4-methylbenzoxazole)
- Arylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
- Base (e.g., K₂CO₃, Cs₂CO₃)
- Solvent (e.g., 1,4-dioxane, toluene, DMF) with a small amount of water
- Nitrogen or Argon gas supply
- Reaction vessel



Standard laboratory glassware

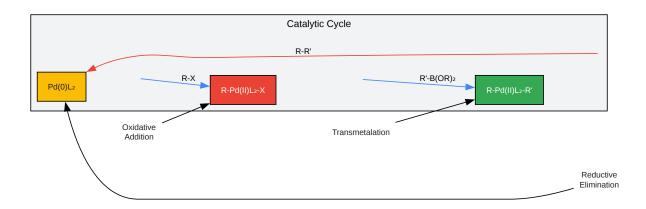
Procedure:

- In a reaction vessel, combine the halogenated **4-Methylbenzoxazole** (1 molar equivalent), the arylboronic acid (1.1-1.5 molar equivalents), the palladium catalyst (0.01-0.05 molar equivalents), and the base (2-3 molar equivalents).
- Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) multiple times to ensure an inert atmosphere.
- Add the degassed solvent system to the reaction vessel.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
- After completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This catalytic cycle is fundamental to the synthesis of many biaryl compounds used in drug development.





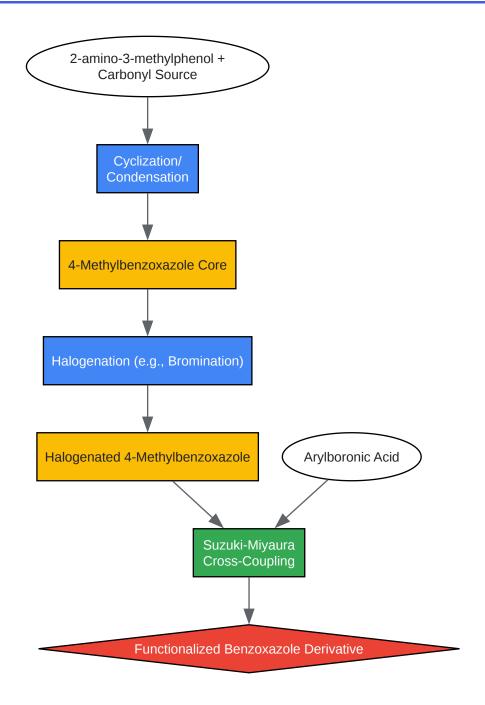
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis Workflow for a Functionalized Benzoxazole Derivative

The following diagram outlines a typical workflow in medicinal chemistry, starting from the synthesis of the **4-Methylbenzoxazole** core, followed by halogenation and subsequent functionalization via a Suzuki-Miyaura cross-coupling reaction.





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Caption: Synthetic workflow for a functionalized benzoxazole derivative.

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